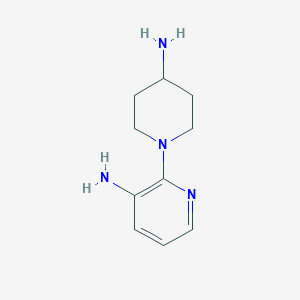

2-(4-Aminopiperidin-1-yl)pyridin-3-amine

描述

属性

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMHPUYAYNDLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Intermediates

- Pyridine derivative : Typically, a 2-halopyridin-3-amine or a 2-chloropyridin-3-amine is used as the electrophilic substrate.

- Nucleophile : 4-aminopiperidine or its salt form acts as the nucleophile to substitute the halogen.

Reaction Conditions

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred to enhance nucleophilicity and solubility.

- Temperature : Reactions are often performed at elevated temperatures ranging from 50°C to reflux (~100-120°C), depending on solvent boiling points and reactivity.

- Bases : Suitable bases such as potassium carbonate or triethylamine are used to neutralize the acid formed and promote nucleophilic substitution.

- Atmosphere : Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-chloropyridin-3-amine + 4-aminopiperidine | Mix in DMF with potassium carbonate as base |

| 2 | Heat at 80-100°C under nitrogen atmosphere | Stir for 6-12 hours to complete substitution |

| 3 | Cool reaction mixture | Quench with water, extract with organic solvent (e.g., ethyl acetate) |

| 4 | Purification | Purify by recrystallization or column chromatography |

This approach yields 2-(4-aminopiperidin-1-yl)pyridin-3-amine with good purity and yield.

Alternative Synthetic Approaches and Innovations

- Methylation and Salt Formation : Some processes involve methylation of pyridine intermediates followed by amination with aminopiperidine, then salt formation with HCl or other acids to improve crystallinity and stability.

- Cyclization and Reductive Amination : Advanced methods for piperidine ring construction include reductive amination and intramolecular cyclization techniques, which can be adapted for synthesizing aminopiperidine derivatives prior to coupling with pyridine rings.

- Catalytic Methods : Iron-catalyzed reductive amination and ruthenium(II)-catalyzed double reductive amination have been reported for related piperidine syntheses, offering stereoselectivity and efficiency.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 1936246-83-1 |

| Typical Solvents | DMF, DMSO, Acetonitrile |

| Reaction Temperature Range | 50°C to reflux (~100-120°C) |

| Bases Used | Potassium carbonate, triethylamine |

| Atmosphere | Nitrogen or argon inert atmosphere |

| Purification Methods | Recrystallization, column chromatography |

| Yield Range | Typically moderate to high (varies by method) |

Research Findings and Optimization Notes

- Temperature Control : Maintaining reaction temperature within the optimal range is crucial to avoid side reactions and degradation.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rate and yield.

- Base Selection : The choice of base influences reaction efficiency; mild bases like potassium carbonate are preferred to avoid decomposition.

- Inert Atmosphere : Prevents oxidation of sensitive amine groups and moisture-sensitive intermediates.

- Post-Reaction Treatment : Acid-base extraction and salt formation can improve compound stability and facilitate purification.

化学反应分析

Substitution Reactions

The primary and secondary amine groups participate in nucleophilic substitution, while the pyridine nitrogen can act as a directing group.

N-Alkylation and Arylation

-

Reagents : Alkyl halides (e.g., benzyl bromide), aryl boronic acids, or acyl chlorides.

-

Conditions : Palladium catalysis (Suzuki-Miyaura coupling) or base-mediated (NaH, K₂CO₃) .

-

Products :

Ring-Opening Functionalization

The piperidine ring undergoes ring-opening with electrophiles (e.g., aldehydes) under acidic conditions, forming iminium intermediates .

Oxidation Reactions

The tertiary amine in the piperidine ring and pyridine nitrogen are oxidation-sensitive sites.

N-Oxidation

-

Reagents : H₂O₂, mCPBA.

-

Conditions : Acidic or neutral media at 0–25°C.

-

Products :

Side-Chain Oxidation

The aminopyridine moiety oxidizes to nitro or hydroxylamine derivatives under strong conditions (KMnO₄, CrO₃) .

Reduction Reactions

Selective reduction of the pyridine ring or imine intermediates is achievable.

Piperidine Ring Reduction

-

Reagents : LiAlH₄, BH₃·THF.

-

Conditions : Anhydrous solvents (THF, ether).

-

Products : Saturated piperidine derivatives with retained amine functionality .

Catalytic Hydrogenation

-

Catalyst : Pd/C, Ru/Co nanoparticles.

-

Conditions : H₂ (1–3 atm), 50–100°C.

-

Outcome : Full saturation of pyridine to piperidine rings, forming hexahydro derivatives .

Coupling Reactions

The compound serves as a precursor in cross-coupling and cyclization reactions.

Suzuki-Miyaura Coupling

-

Partners : Aryl boronic acids.

-

Catalyst : Pd(PPh₃)₄, Pd(OAc)₂.

-

Applications : Synthesis of biaryl inhibitors for protein kinases .

Cyclization to Polyheterocycles

-

Reagents : Aldehydes, ketones.

-

Conditions : Microwave irradiation or thermal heating.

-

Products : Pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines .

Biological Interactions

The compound’s derivatives exhibit pharmacological relevance:

-

Kinase Inhibition : Forms hydrogen bonds with Glu236 and Met282 in PKBβ, enabling ATP-competitive inhibition (IC₅₀ = 2–50 nM) .

-

Metabolic Pathways : Rapid hepatic clearance via CYP3A4-mediated oxidation, limiting bioavailability .

Stability and Degradation

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, especially in the development of new drugs. Its structural characteristics allow it to act as a ligand in biochemical assays and as an intermediate in drug synthesis.

- Anticancer Activity : Research indicates that derivatives of this compound can enhance cytotoxicity against specific cancer cell lines. For instance, studies have shown that it significantly reduces cell viability in hypopharyngeal tumor cells, achieving an IC50 value of 10 µM, indicating potent anticancer effects.

- Neuroprotection : The compound has been evaluated for potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters.

Biochemical Research

The compound's ability to interact with various molecular targets has made it a focus of biochemical studies:

- Kinase Inhibition : 2-(4-Aminopiperidin-1-yl)pyridin-3-amine exhibits inhibitory activity against several kinases, influencing pathways related to inflammation and cancer progression. This makes it a candidate for further investigation in the context of autoimmune diseases and cancer therapies .

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for versatile interactions, making it useful in developing new materials and chemical processes .

Study 1: Anticancer Activity

A study focusing on the anticancer properties of piperidine derivatives highlighted the significant reduction of cell viability in FaDu hypopharyngeal tumor cells when treated with this compound compared to standard treatments like bleomycin. The findings suggest that this compound could be developed into an effective anticancer agent.

Study 2: Inhibition of SYK

Another investigation assessed the compound's ability to inhibit SYK (spleen tyrosine kinase) activity in vitro. The results indicated a significant decrease in SYK-mediated signaling pathways in immune cells treated with this compound, suggesting its potential application in therapies for autoimmune diseases.

作用机制

The mechanism of action of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various signaling pathways involved in cell proliferation and survival .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s pyridine core distinguishes it from analogs with pyrimidine, thienopyrimidine, or imidazo[1,2-a]pyridine systems. For example:

- 2-(4-Aminopiperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine () replaces pyridine with a thienopyrimidine core, which may enhance π-stacking interactions in kinase binding pockets.

- N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine () uses a pyrimidine ring, offering additional hydrogen-bonding sites compared to pyridine .

Key Insight: Pyridine derivatives prioritize compactness and metabolic stability, while pyrimidine/thienopyrimidine analogs may improve target affinity at the cost of synthetic complexity.

Substituent Variations

2.2.1. Piperidine vs. Piperazine Derivatives

- 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine () replaces 4-aminopiperidine with a piperazine group. Piperazines are less basic (pKa ~7.5 vs. piperidine’s ~11), affecting ionization and membrane permeability .

- 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine () introduces a carbonyl group, reducing basicity but increasing hydrogen-bond acceptor capacity .

2.2.2. Aromatic Substituents

- 2-(4-Aminopiperidin-1-yl)-7-(3-fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one () adds a fluorophenyl group, enhancing lipophilicity and target selectivity via hydrophobic interactions .

SAR Note: The 4-aminopiperidine group optimizes solubility and target engagement, whereas bulkier substituents (e.g., aryl groups) may improve potency but reduce solubility.

Physicochemical Properties

Analysis: The target compound balances moderate lipophilicity (logP ~1.2) with hydrogen-bonding capacity, favoring oral bioavailability.

生物活性

2-(4-Aminopiperidin-1-yl)pyridin-3-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific molecular targets such as protein kinases, particularly at the ATP-binding site. This binding inhibits phosphorylation processes that are crucial for various signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases: The compound has shown efficacy in inhibiting protein kinase B (PKB), which is pivotal in cancer signaling pathways .

- Receptor Modulation: It may also interact with various receptors, influencing cellular responses to external signals.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties . For instance, studies demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in the context of neurological disorders. It has been identified as a potent inhibitor of human neuronal nitric oxide synthase (hnNOS), which plays a role in neurodegeneration .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that while this compound shows promising activity, it also presents challenges such as rapid metabolic clearance and low oral bioavailability. These factors necessitate further optimization to enhance its therapeutic efficacy .

常见问题

What are the most reliable synthetic routes for 2-(4-Aminopiperidin-1-yl)pyridin-3-amine, and how can reaction yields be optimized?

Basic Research Focus : Synthesis methodology.

Methodological Answer :

The compound can be synthesized via Suzuki-Miyaura cross-coupling followed by reductive amination. For example:

Intermediate preparation : React 2-chloro-3-nitropyridine with 4-aminopiperidine under microwave irradiation (100°C, 30 min) to form 2-(4-aminopiperidin-1-yl)-3-nitropyridine.

Reduction : Use catalytic hydrogenation (H₂, Pd/C) or NaBH₄ to reduce the nitro group to an amine. Yields range from 70–85% depending on the reductant and solvent polarity .

Optimization Tips :

- Microwave-assisted synthesis reduces reaction time and improves purity (e.g., 91% yield for analogous compounds) .

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and minimize side reactions .

How can spectroscopic data (NMR, LC-MS, IR) resolve structural ambiguities in this compound?

Basic Research Focus : Structural characterization.

Methodological Answer :

- ¹H NMR : Look for distinct signals:

- Pyridine protons: δ 7.5–8.5 ppm (doublets or triplets).

- Piperidine NH₂: δ 1.8–2.2 ppm (broad singlet, exchangeable with D₂O).

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 235.2 (calculated for C₁₀H₁₅N₅). Deviations >0.1 Da suggest impurities .

- IR : NH₂ stretching at 3361 cm⁻¹ and aromatic C=C at 1600–1650 cm⁻¹ validate the amine and pyridine groups .

Data Contradictions : If NH₂ signals are absent in NMR, check for oxidation (e.g., nitroso byproducts) and repeat under inert atmosphere .

What computational methods are suitable for predicting the biological activity of this compound?

Advanced Research Focus : Structure-activity relationship (SAR) modeling.

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like kinase enzymes. Focus on piperidine’s NH₂ as a hydrogen-bond donor (e.g., interactions with COX-2’s Glu524 residue in analogous imidazopyridines) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap for redox activity) .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 selectivity studies) .

How can researchers address discrepancies in biological assay results for this compound?

Advanced Research Focus : Data reproducibility and mechanistic analysis.

Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement. For example, if COX-2 inhibition varies between labs, check enzyme lot variability or buffer conditions (pH 7.4 vs. 6.8) .

- Metabolic Stability : Test compound stability in liver microsomes. If half-life <30 min, modify the piperidine ring (e.g., introduce methyl groups to block CYP450 oxidation) .

Case Study : Inconsistent IC₅₀ values for imidazopyridines were resolved by standardizing assay temperature (25°C vs. 37°C) and pre-incubation time .

What strategies improve the solubility and bioavailability of this compound?

Advanced Research Focus : Physicochemical optimization.

Methodological Answer :

- Salt Formation : React with HCl or citric acid to enhance aqueous solubility. For example, hydrochloride salts of related pyridinamines show 10-fold solubility increases .

- Prodrug Design : Acetylate the NH₂ group to form a hydrolyzable amide (e.g., N-acetyl derivative), improving intestinal absorption .

Validation : Use HPLC-UV to measure logP (aim for 1–3) and Caco-2 permeability assays .

How to differentiate regioisomers during the synthesis of derivatives?

Advanced Research Focus : Reaction selectivity.

Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to resolve regioisomers. Retention times differ by 1–2 min for para vs. meta substitutions .

- NOESY NMR : Spatial proximity of piperidine NH₂ to pyridine protons confirms para substitution. For example, NOE correlations between H-2 (pyridine) and H-4 (piperidine) validate the regioisomer .

What safety protocols are critical when handling this compound?

Basic Research Focus : Laboratory safety.

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。